molecular formula C19H26N6O2 B5528276 N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide

N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide

Cat. No. B5528276
M. Wt: 370.4 g/mol
InChI Key: ACAZYVMPDHJRDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide involves multiple steps, including photolysis and cyclization reactions. For instance, tetrazolo[1,5-a]pyrazine derivatives undergo photolysis leading to intermediates and final products through selective ring opening and formation of nitrile ylide zwitterions. These processes are supported by high-level ab initio and DFT calculations (Addicott, Wong, & Wentrup, 2002).

Molecular Structure Analysis

Studies on compounds like 3-(pyrazol-1-yl)propanamide and its derivatives, including N-isopropyl substituted compounds, reveal the formation of supramolecular hydrogen-bonded chains and cyclic dimers in the solid state. These structures are determined through X-ray diffraction studies, indicating the complex and versatile molecular arrangements possible with such compounds (Palombo et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves interactions with various reagents to form a diverse range of structures, such as pyrazolo[1,5-a]-1,3,5-triazines and barbiturates, through reactions with chlorocarbonyl isocyanate (Elgemeie, El-ezbawy, & Ali, 2001). These reactions highlight the compound's ability to participate in complex chemical transformations.

Physical Properties Analysis

The physical properties of compounds within this chemical family, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. While specific studies on N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide were not identified, related research on palladium(II) chloride complexes with pyrazol-1-ylpropanamide ligands provides insights into the solubility and crystalline structure of similar compounds (Palombo et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming various derivatives, are significant for understanding the compound's applications. The synthesis of pyrazolo[1,5-a]-1,3,5-triazines and barbiturates through reactions with chlorocarbonyl isocyanate demonstrates the compound's versatility and potential for creating a wide range of chemical derivatives with varying biological activities (Elgemeie, El-ezbawy, & Ali, 2001).

properties

IUPAC Name

N-propan-2-yl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-12(2)20-17(26)7-6-13-10-14-11-24(8-9-25(14)23-13)19(27)18-15-4-3-5-16(15)21-22-18/h10,12H,3-9,11H2,1-2H3,(H,20,26)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAZYVMPDHJRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=NN2CCN(CC2=C1)C(=O)C3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide

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